2-Chloroquinolin-5-ol
CAS No.: 124467-35-2
Cat. No.: VC21308006
Molecular Formula: C9H6ClNO
Molecular Weight: 179.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 124467-35-2 |
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Molecular Formula | C9H6ClNO |
Molecular Weight | 179.6 g/mol |
IUPAC Name | 2-chloroquinolin-5-ol |
Standard InChI | InChI=1S/C9H6ClNO/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h1-5,12H |
Standard InChI Key | AVGDGRAGVGICDY-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC(=O)C2=CC=C(NC2=C1)Cl |
SMILES | C1=CC2=C(C=CC(=N2)Cl)C(=C1)O |
Canonical SMILES | C1=CC(=O)C2=CC=C(NC2=C1)Cl |
Introduction
Chemical Structure and Properties
2-Chloroquinolin-5-ol consists of a bicyclic structure comprising a benzene ring fused to a pyridine ring, forming the quinoline core. This core structure is substituted with a chlorine atom at position 2 and a hydroxyl group at position 5. The presence of these functional groups significantly influences the compound's chemical behavior and biological interactions.
Physical and Chemical Properties
The physical and chemical properties of 2-chloroquinolin-5-ol are summarized in Table 1:
The compound exhibits characteristics typical of heterocyclic aromatic compounds, including relative stability under normal conditions and susceptibility to various chemical transformations, particularly at the functional group positions.
Spectroscopic and Analytical Data
Analytical identification of 2-chloroquinolin-5-ol can be performed using several spectroscopic techniques:
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IUPAC Name: 2-chloroquinolin-5-ol
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InChI: InChI=1S/C9H6ClNO/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h1-5,12H
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InChIKey: MVDHRGKTFBOLDA-UHFFFAOYSA-N
Mass spectrometry data indicates the [M+H]+ peak at m/z 180.02108 with a predicted collision cross-section (CCS) of 131.6 Ų .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 2-chloroquinolin-5-ol, each with specific advantages depending on the desired scale, purity, and application.
Laboratory Synthesis Routes
The synthesis of 2-chloroquinolin-5-ol can be achieved through several methods:
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Cyclization of 2-chlorobenzaldehyde: One common approach involves the cyclization of 2-chlorobenzaldehyde with aniline derivatives under acidic conditions. The reaction proceeds via the formation of an imine intermediate, which undergoes cyclization to form the quinoline ring system. This method typically requires strong acids such as sulfuric acid or hydrochloric acid and elevated temperatures.
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Transition metal-catalyzed reactions: Palladium-catalyzed cross-coupling reactions can be employed to introduce the chloro group at the 2-position of the quinoline ring. This method provides greater control over substitution patterns and can be used to introduce other functional groups as well.
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Vilsmeier-Haack reaction: Although primarily used for synthesizing 2-chloroquinoline-3-carbaldehydes, this method can be adapted for 2-chloroquinolin-5-ol synthesis. It involves a multicomponent reaction that includes chlorination, formylation, and cyclization of acetanilides using DMF/POCl3 or PCl5 as chlorinating agents .
Industrial Production Methods
In industrial settings, the production of 2-chloroquinolin-5-ol may involve:
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Batch or continuous flow processes: The choice between these methods depends on factors such as desired purity, yield, and cost-effectiveness.
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Optimized reaction conditions: Industrial processes often employ high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
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Scale-up considerations: Special attention is given to safety measures when handling chlorinating agents and strong acids on a larger scale.
Chemical Reactions
2-Chloroquinolin-5-ol can undergo various chemical transformations due to the presence of reactive functional groups.
Types of Reactions
Table 2 summarizes the major reactions of 2-chloroquinolin-5-ol:
Reaction Type | Reagents | Products | Conditions |
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Oxidation | Potassium permanganate, chromium trioxide | Quinone derivatives | Acidic or basic conditions |
Reduction | Lithium aluminum hydride, sodium borohydride | 2-Hydroxyquinoline derivatives | Anhydrous conditions |
Nucleophilic Substitution | Amines, thiols, sodium hydroxide, potassium carbonate | Substituted quinoline derivatives | Polar aprotic solvents (DMSO, DMF) |
Complex Formation | Metal salts (e.g., Co(II), Cd(II)) | Metal complexes | Various solvents depending on metal |
Reaction Mechanisms
The chlorine at the 2-position makes the compound particularly susceptible to nucleophilic aromatic substitution. The hydroxyl group at the 5-position can participate in hydrogen bonding and oxidation-reduction reactions.
One notable example is the synthesis of metal complexes. For instance, the reaction of 5-chloroquinolin-8-ol (a closely related compound) with cobalt(II) salts and pyridine led to the formation of bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II), which shows catalytic activity in oligomerization reactions .
Biological Activities
2-Chloroquinolin-5-ol exhibits a range of biological activities that make it a promising candidate for drug development.
Antimicrobial Activity
The compound demonstrates antimicrobial properties, potentially through the inhibition of bacterial DNA gyrase or topoisomerase, which are essential enzymes for DNA replication and cell division. Studies on related compounds suggest significant activity against both Gram-positive and Gram-negative bacteria.
For example, related compounds like 5-chloroquinolin-8-ol (cloxyquin) have shown potent antituberculosis activity against standard strains and clinical isolates of Mycobacterium tuberculosis with MICs ranging from 0.062 to 0.25 μg/ml, indicating good efficacy even against multidrug-resistant isolates .
Anticancer Activity
2-Chloroquinolin-5-ol and related quinoline derivatives have been investigated for their potential anticancer properties. The anticancer mechanism is believed to involve the inhibition of key signaling pathways such as the PI3K/AKT/mTOR pathway, leading to apoptosis induction in cancer cells.
In vitro studies with similar quinoline compounds have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma) cells, with selective toxicity toward cancer cells while sparing normal cells.
Antioxidant Activity
Quinoline derivatives including 2-chloroquinolin-5-ol have been studied for their antioxidant properties. Some studies have found that these compounds exhibit significant antioxidant activity with IC50 values lower than that of ascorbic acid, indicating their potential as natural antioxidant agents.
Comparative Analysis with Similar Compounds
Table 3 presents a comparative analysis of the biological activities of 2-chloroquinolin-5-ol and related compounds:
Compound | Antimicrobial Activity | Anticancer Activity | Antioxidant Activity |
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2-Chloroquinolin-5-ol | Moderate | High | Significant |
5-Hydroxyquinoline | Low | Moderate | Moderate |
2-Chloroquinoline | Low | Low | Low |
5-Chloroquinolin-8-ol (Cloxyquin) | High (MIC: 0.062-0.25 μg/ml against M. tuberculosis) | Moderate | Moderate |
This comparison highlights the enhanced biological activity conferred by the specific positioning of functional groups in 2-chloroquinolin-5-ol .
Research Applications
Chemistry Applications
In chemical research, 2-chloroquinolin-5-ol serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique reactivity pattern allows for selective modifications, making it useful in the development of novel chemical entities with diverse applications.
Additionally, derivatives of 2-chloroquinolin-5-ol have been employed in the synthesis of metal complexes with potential applications in catalysis. For example, cobalt complexes with related quinoline derivatives have shown catalytic activity in oligomerization reactions of norbornene and 2-chloro-2-propen-1-ol .
Medicinal Applications
The diverse biological activities of 2-chloroquinolin-5-ol make it a promising candidate for medicinal applications:
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Antimicrobial development: Given its potential activity against various bacterial strains, including drug-resistant ones, it could serve as a lead compound for developing new antibiotics .
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Anticancer drug development: Its selective cytotoxicity towards cancer cells makes it a potential candidate for developing anticancer therapeutics.
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Antiviral agents: Preliminary studies suggest that it may interfere with viral replication processes, although detailed mechanisms remain under investigation.
Industrial Applications
Beyond its pharmaceutical potential, 2-chloroquinolin-5-ol finds applications in various industrial processes:
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Production of dyes and pigments: The compound's unique structure makes it suitable for use in the synthesis of specialized dyes and pigments.
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Catalytic applications: Metal complexes of quinoline derivatives including 2-chloroquinolin-5-ol can serve as catalysts in various chemical reactions. For instance, cobalt complexes with related compounds have shown moderate catalytic activity in oligomerization reactions .
Future Research Directions
Given the versatile nature and potential applications of 2-chloroquinolin-5-ol, several promising research avenues can be explored:
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Structure-activity relationship studies: Systematic modification of the quinoline scaffold to optimize biological activities and reduce potential toxicity.
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Development of dual-targeting agents: Research has shown that some quinoline derivatives can target multiple biological processes simultaneously. For example, 2-chloroquinoline-based molecules have been designed to target both MPro and PLPro proteases of SARS-CoV-2 .
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Green synthesis methods: Development of environmentally friendly synthetic routes to reduce the use of hazardous reagents and solvents.
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Advanced drug delivery systems: Incorporation of 2-chloroquinolin-5-ol and its derivatives into novel drug delivery systems to enhance bioavailability and efficacy.
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Expanded biological screening: Testing against a wider range of pathogens and disease models to identify new therapeutic applications.
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